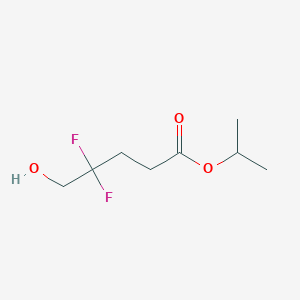

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate

Overview

Description

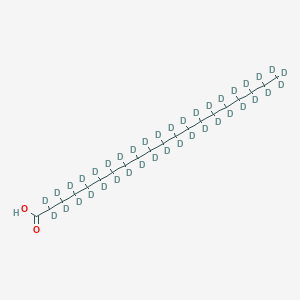

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate is a useful research compound. Its molecular formula is C8H14F2O3 and its molecular weight is 196.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate and related compounds have been synthesized through various methods, contributing to advancements in chemical synthesis. For instance, an efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been developed, starting with the activation of the oxazoline ring, followed by ring opening in the 5-methyl-2-phenyl-4,5-dihydrooxazole system (Gómez-García et al., 2017). Another synthesis method involves the preparation of biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethyl pyrimidin-4-yl)-propan-1-ones through cyclocondensation (Malavolta et al., 2014).

Catalytic and Chemical Properties

The compound and its derivatives exhibit diverse catalytic and chemical properties. For example, difluorinated alkenoate derivatives react rapidly and in high yield with furans in the presence of a tin(IV) catalyst, a reaction explored using density functional theory (DFT) calculations (Griffith et al., 2006). Additionally, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as an odorless and efficient propane-1,3-dithiol equivalent for chemoselective thioacetalization under solvent-free conditions (Ouyang et al., 2006).

Potential Therapeutic Applications

In the realm of therapeutic research, certain derivatives of this compound have shown promise. For instance, specific cyclodidepsipeptides derivatives were evaluated for inhibitory activity against commercial enzyme xanthine oxidase and for anti-inflammatory response, suggesting potential for treatment of conditions like gout (Šmelcerović et al., 2013).

Material Science and Chemistry

In material science and chemistry, the compound and its derivatives contribute to the understanding of molecular interactions. Computational and dielectric studies on binary mixtures of Propan-2-ol with N-alkyl P-hydroxy benzoates provide insights into the dielectric properties and molecular interactions of these mixtures (Mohan et al., 2012).

Properties

IUPAC Name |

propan-2-yl 4,4-difluoro-5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3/c1-6(2)13-7(12)3-4-8(9,10)5-11/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVBHAAPCFDISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

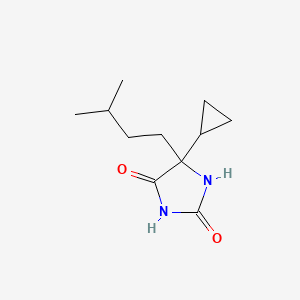

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)